molecular formula C17H13ClN2O4 B1680410 Quizalofop CAS No. 76578-12-6

Quizalofop

Cat. No.: B1680410
CAS No.: 76578-12-6
M. Wt: 344.7 g/mol
InChI Key: ABOOPXYCKNFDNJ-UHFFFAOYSA-N
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Preparation Methods

The preparation of quizalofop involves several steps. One method includes the following steps :

    Refluxing Reaction: 6-chloro-2-(4-hydroxyphenoxyl) quinoxaline and alkali-metal oxyhydroxide are subjected to a refluxing reaction in a mixed solvent of aromatic hydrocarbon and petroleum ether to obtain an intermediate product.

    Addition of S(-)-ethyl p-toluenesulfonyl lactate: This intermediate product is then reacted with S(-)-ethyl p-toluenesulfonyl lactate under reflux conditions to produce this compound.

This method avoids complicated post-treatment processes, thereby reducing waste water treatment difficulty and production cost. The use of a mixed solvent composed of aromatic hydrocarbon and petroleum ether as the reaction medium effectively avoids racemization and improves the optical purity and yield of this compound .

Scientific Research Applications

Efficacy in Weed Management

1. Control of Grassy Weeds
Quizalofop is effective against a wide range of annual and perennial grasses. It has been particularly beneficial in rice production systems, where it is utilized to manage problematic weeds such as barnyardgrass and red rice. Studies have shown that this compound can significantly reduce these weed populations when applied at recommended rates, providing effective post-emergence control .

2. Application Timing and Conditions
Research indicates that the timing of this compound application can influence its effectiveness. For instance, experiments conducted under varying environmental conditions demonstrated that sequential applications of this compound on resistant rice cultivars resulted in varying levels of weed control depending on factors such as planting date and light intensity .

Resistance Mechanisms

Understanding the resistance mechanisms to this compound is crucial for effective weed management strategies:

1. Nontarget-Site Resistance
Recent studies have identified nontarget-site resistance mechanisms in certain grass species, such as Polypogon fugax. This resistance is associated with increased activity of glutathione S-transferases (GST), which can detoxify herbicides like this compound. The study found that pre-treatment with GST inhibitors could reverse this resistance, indicating potential avenues for managing resistant weed populations .

2. Genetic Resistance
The development of herbicide-resistant crop varieties, such as ACCase-resistant rice, allows for the safe application of this compound without harming the crop itself. This technology aims to provide a sustainable solution for managing weedy rice and other grass species resistant to multiple herbicide modes of action .

Interactions with Other Herbicides

1. Mixed Applications
Research has explored the efficacy of this compound when mixed with other herbicides, such as synthetic auxins and ACCase inhibitors. These combinations can enhance weed control but may also lead to antagonistic effects that reduce overall efficacy against certain weed species . For example, mixing this compound with 2,4-D showed reduced effectiveness against red rice compared to other combinations .

2. Drift Damage Studies
Studies have also investigated the potential drift damage caused by this compound applications on non-target crops like corn. Understanding the drift hazard is essential for minimizing unintended damage while maximizing the herbicide's efficacy in target crops .

Case Studies

Study Objective Findings
Burton et al. (1989)Evaluate this compound's control over red riceShowed significant reduction in red rice populations during soybean production .
Webster et al. (2019)Assess mixed herbicide efficacyFound that certain mixtures enhanced control while others reduced effectiveness due to antagonism .
Minton et al. (1989)Investigate application ratesDemonstrated effective control rates for grassy weeds when applied at recommended levels .

Biological Activity

Quizalofop, specifically this compound-p-ethyl, is a selective postemergence herbicide belonging to the aryloxyphenoxypropionic acid class. It is primarily used for controlling grassy weeds in various crops. This article explores the biological activity of this compound, detailing its herbicidal effects, potential toxicity, and mechanisms of action based on diverse research findings.

Herbicidal Activity

Mechanism of Action

This compound functions as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid biosynthesis in plants. This inhibition leads to the death of susceptible weed species while allowing crops to thrive. Studies have shown that the effectiveness of this compound can be influenced by various factors, including surfactant type and application methods.

Influence of Surfactants

Research indicates that different nonionic surfactants can significantly affect the herbicidal activity of this compound-p-ethyl. A study evaluated 22 surfactants and found that those with lower dynamic surface tension enhanced the herbicide's efficacy against species such as giant foxtail and barnyardgrass. Alcohol ethoxylate surfactants like Genapol® 24-L-92 were among the most effective, outperforming traditional crop oil concentrates .

Toxicological Profile

Human Health Risks

While this compound-p-ethyl is considered slightly toxic (EPA toxicity class III), there have been reports of hepatotoxicity in humans following occupational exposure. A case study documented a farmer who developed obstructive cholestasis after exposure to the herbicide, highlighting the need for caution during application . The liver was identified as a target organ, with increased liver weight and histopathological changes observed post-exposure.

Environmental Impact

The environmental persistence and degradation of this compound have also been studied. Bacterial consortia have been shown to degrade this compound-p-ethyl, indicating potential bioremediation pathways for contaminated environments .

Adipogenic Effects

Recent studies have uncovered additional biological activities of this compound beyond herbicidal action. Research on 3T3-L1 adipocytes indicated that this compound-p-ethyl may induce adipogenesis through activation of peroxisome proliferator-activated receptor gamma (PPARγ). This suggests that the compound could possess obesogenic properties, raising concerns about its long-term effects on lipid metabolism in exposed organisms .

Summary of Research Findings

Study FocusFindings
Herbicidal Efficacy Surfactant type significantly affects activity; specific surfactants enhance effectiveness .
Toxicity Case Study Documented hepatotoxicity in a farmer exposed to this compound-p-ethyl .
Environmental Degradation Bacterial consortia can degrade this compound-p-ethyl, suggesting bioremediation potential .
Adipogenic Potential Induces lipid accumulation via PPARγ activation in adipocytes .

Q & A

Basic Research Questions

Q. What are the standard experimental parameters for assessing Quizalofop efficacy in monocotyledonous plants?

  • Methodological Answer : To evaluate this compound efficacy, use a completely randomized design with controlled environmental conditions (e.g., 25°C, 55% humidity) and standardized application protocols. For example:

  • Application Setup : CO₂-pressurized sprayer with 11003 fan-type nozzles, calibrated to 150 L ha⁻¹ .
  • Evaluation Metrics : Visual symptom scoring (0–100% scale) and dry biomass measurement at 29 days after application (DAA) .
  • Statistical Analysis : ANOVA with Tukey’s post-hoc test (p ≤ 0.05) to compare treatment means .

Q. How is this compound metabolized in plants, and what analytical techniques validate these pathways?

  • Methodological Answer : this compound is hydrolyzed to this compound phenol, its bioactive form. Validate metabolism using:

  • Chromatographic Methods : HPLC or LC-MS to detect this compound phenol in plant tissues .
  • Comparative Analysis : Compare metabolite profiles between genetically modified (GM) and conventional crops treated with this compound to confirm identical metabolic pathways .

Advanced Research Questions

Q. How do antagonistic interactions between this compound and auxinic herbicides (e.g., 2,4-D) affect efficacy in resistant weeds?

  • Methodological Answer :

  • Experimental Design : Test tank mixtures of this compound and 2,4-D at varying concentrations (e.g., 39 treatments) under controlled conditions. Use susceptible plant models (e.g., Oryza sativa) to isolate herbicide interactions .
  • Mechanistic Analysis : Measure ACCase enzyme inhibition kinetics in mixed treatments versus solo applications to identify competitive or non-competitive inhibition.
  • Data Interpretation : Apply response-surface models to quantify synergistic/antagonistic effects .

Q. What genomic and proteomic approaches identify resistance mechanisms to this compound in weeds?

  • Methodological Answer :

  • Resistance Screening : Conduct dose-response assays on suspected resistant biotypes using standardized protocols (e.g., WSSA guidelines).
  • Molecular Tools :
  • Gene Sequencing : Amplify ACCase gene regions (e.g., CT domain) via PCR to detect mutations (e.g., Ile-1781-Leu) .
  • Proteomic Profiling : Use 2D gel electrophoresis or mass spectrometry to compare protein expression in resistant vs. susceptible populations.
  • Validation : Cross-reference findings with compositional analyses to rule out metabolic detoxification pathways .

Q. How can contradictory data on this compound’s environmental persistence be resolved in soil-plant systems?

  • Methodological Answer :

  • Controlled Microcosm Studies : Simulate field conditions with standardized soil types (e.g., loam, clay) and moisture regimes.
  • Analytical Consistency : Use isotope-labeled this compound (¹⁴C) to track degradation products via liquid scintillation counting .
  • Meta-Analysis : Apply PRISMA guidelines to systematically review existing studies, focusing on variables like pH, organic matter, and microbial activity .

Q. Methodological Frameworks for Research Design

  • PICOT Framework : Structure questions around Population (e.g., plant species), Intervention (herbicide dosage), Comparison (control vs. treated), Outcome (biomass reduction), and Time (e.g., 29 DAA) .
  • Data Quality Assurance : Ensure reproducibility by documenting equipment calibration, environmental controls, and statistical power calculations (e.g., α = 0.05, β = 0.20) .

Properties

IUPAC Name

2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-10(17(21)22)23-12-3-5-13(6-4-12)24-16-9-19-15-8-11(18)2-7-14(15)20-16/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOOPXYCKNFDNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60273935
Record name Quizalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76578-12-6
Record name Quizalofop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76578-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quizalofop [BSI:ISO]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quizalofop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60273935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.382
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name QUIZALOFOP
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

Into a mixture of methanol (10 ml) and tetrahydrofuran (14 ml), methyl 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionate (0.6 g) was dissolved, and lN sodium hydroxide solution (2.5 ml) was added thereto. The reaction was carried out at room temperature while stirring for 2 hours. After removal of methanol and tetrahydrofuran by distillation, the aqueous layer was washed with dichloromethane (1 ml), made acidic with conc. hydrochloric acid and extracted with ethyl acetate. The extract was concentrated to remove ethyl acetate to give 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid (0.44 g). Yield, 76%.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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